2,3-Difluoro-6-iodobenzonitrile

Medicinal Chemistry Physicochemical Property Drug Design

Synthetic chemists designing kinase inhibitors or agrochemicals require a benzonitrile building block that offers orthogonal reactivity for sequential functionalization. 2,3-Difluoro-6-iodobenzonitrile uniquely positions a reactive iodine atom at C-6 for Suzuki/Sonogashira coupling while the 2,3-difluoro pattern modulates electron density and lipophilicity (XLogP 2.5). This enables: - Late-stage diversification to build 3-aminoindazole RTK inhibitor libraries - Fine-tuning of metabolic stability and membrane permeability - Systematic SAR exploration via iterative cross-coupling / SNAr strategies Available in 98% purity with comprehensive certificates of analysis to ensure batch-to-batch consistency.

Molecular Formula C7H2F2IN
Molecular Weight 265.001
CAS No. 935660-92-7
Cat. No. B2609153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-iodobenzonitrile
CAS935660-92-7
Molecular FormulaC7H2F2IN
Molecular Weight265.001
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)C#N)I
InChIInChI=1S/C7H2F2IN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H
InChIKeyBXJGOXCTYOYFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-iodobenzonitrile Sourcing & Specification


2,3-Difluoro-6-iodobenzonitrile (CAS 935660-92-7) is a polyhalogenated aromatic building block with the molecular formula C₇H₂F₂IN and a molecular weight of 265.00 g/mol . Structurally, it features a benzonitrile core substituted with fluorine atoms at the 2- and 3-positions and an iodine atom at the 6-position . This substitution pattern renders it a versatile intermediate for advanced organic synthesis, particularly in medicinal chemistry and agrochemical research, where its unique halogen complement enables sequential functionalization strategies .

1 Workflow Sequential functionalization strategies in medicinal chemistry and agrochemical research
2 Selection Polyhalogenated aromatic building block with iodine cross-coupling handle and fluorine modulation
3 Context Supports late-stage diversification in convergent synthesis routes

Why 2,3-Difluoro-6-iodobenzonitrile Is Irreplaceable


The precise 2,3-difluoro-6-iodo substitution pattern on the benzonitrile core dictates a unique reactivity and physicochemical profile that cannot be replicated by mono-fluorinated, non-iodinated, or differently substituted analogs . The presence of the iodine atom at the 6-position provides a highly reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), which is absent in simple difluorobenzonitriles . Simultaneously, the additional fluorine at the 3-position, compared to 2-fluoro-6-iodobenzonitrile, further modulates the electron density of the aromatic ring and increases lipophilicity (calculated XLogP of 2.5), directly influencing downstream molecular properties like metabolic stability and membrane permeability . Generic substitution with a less functionalized or differently substituted benzonitrile would fundamentally alter the synthetic trajectory and the properties of the final target molecule, making this specific compound a non-interchangeable requirement for certain synthetic routes.

Reactivity profile mismatch
Non-iodinated analogs lack the cross-coupling handle, which may fundamentally alter synthetic trajectory.
Electronic and lipophilicity shift
Differently substituted benzonitriles may not reproduce the electron density modulation and XLogP 2.5 profile.
Metabolic stability context may differ
The 2,3-difluoro pattern provides a specific fluorine effect that mono-fluorinated analogs may not replicate.

2,3-Difluoro-6-iodobenzonitrile vs. Closest Analogs


Lipophilicity (LogP) Comparison

2,3-Difluoro-6-iodobenzonitrile demonstrates a calculated partition coefficient (XLogP) of 2.5, which is higher than both its non-iodinated analog (2,3-difluorobenzonitrile, LogP ~1.23-1.84) and its mono-fluorinated analog (2-fluoro-6-iodobenzonitrile, LogP 2.30) . This quantitative difference reflects its enhanced lipophilicity, a critical parameter for predicting membrane permeability and bioavailability in drug discovery programs.

Lipophilicity (LogP)
Data to verify
XLogP: 2.5 vs. 2.30 and 1.23–1.84 for closest analogs
Reported higher lipophilicity may support membrane permeability review.
Calculated XLogP3; experimental validation recommended.
Medicinal Chemistry Physicochemical Property Drug Design

Molecular Weight & Heavy Atom Count

With a molecular weight of 265.00 g/mol and 11 heavy atoms, 2,3-difluoro-6-iodobenzonitrile is significantly heavier than its non-iodinated counterpart 2,3-difluorobenzonitrile (MW 139.10 g/mol, 10 heavy atoms) and heavier than the mono-fluorinated 2-fluoro-6-iodobenzonitrile (MW 247.01 g/mol, 9 heavy atoms) . This difference in molecular weight and heavy atom count directly influences bulk properties such as melting point, boiling point, and density, which are critical for handling, purification, and formulation processes.

Molecular Weight
Context-dependent
265.00 g/mol, 11 heavy atoms
Significantly heavier than non-iodinated and mono-fluorinated comparators.
Impacts bulk properties; context-dependent workflow fit.
Chemical Synthesis Property Prediction Lead Optimization

Polar Surface Area & H-Bond Acceptors

2,3-Difluoro-6-iodobenzonitrile possesses a topological polar surface area (TPSA) of 23.8 Ų and 3 hydrogen bond acceptors (the nitrile nitrogen and two fluorine atoms) . While the PSA is identical to its analog 2-fluoro-6-iodobenzonitrile, the presence of an additional fluorine atom increases the number of hydrogen bond acceptors from 2 to 3, which can subtly alter its interaction with biological targets and its solvation properties compared to mono-fluorinated analogs.

PSA & H-Bond Acceptors
Data to verify
TPSA: 23.8 Ų; H-Bond Acceptors: 3 vs. 2 for mono-fluorinated analog
Extra H-bond acceptor may subtly alter interaction profile while maintaining low PSA.
Calculated properties; requires binding assay confirmation.
Medicinal Chemistry ADME Drug-likeness

Iodine as a Cross-Coupling Handle

The presence of an iodine atom at the 6-position of 2,3-difluoro-6-iodobenzonitrile provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the direct introduction of aryl, alkenyl, or alkynyl groups . In contrast, 2,3-difluorobenzonitrile lacks this reactive halogen, severely limiting its utility in convergent synthetic strategies. While the fluorine atoms can participate in nucleophilic aromatic substitution (SNAr) under forcing conditions, the iodine atom offers a more versatile and selective handle for C-C bond formation under mild conditions.

Cross-Coupling Reactivity
Class-level
Iodine enables Suzuki, Sonogashira, Heck couplings; absent in non-iodinated analogs
Provides a versatile C–C bond-forming handle for late-stage diversification.
Aryl iodide reactivity class-level inference; confirm under specific conditions.
Organic Synthesis Cross-Coupling Building Blocks

Commercial Availability & Purity

2,3-Difluoro-6-iodobenzonitrile is commercially available from multiple suppliers with a standard purity specification of 98% . This high level of purity is essential for demanding research applications where impurities can significantly impact reaction yields and the reliability of biological assays. While exact pricing varies by vendor and scale, the compound is offered in research quantities (e.g., 1g, 5g, 10g, 25g) suitable for both discovery and early development phases.

Commercial Purity
Specification review
98% (supplier specification)
Defined high purity supports consistency in research outcomes.
Review supplier CoA for lot-specific purity data.
Procurement Supply Chain Quality Control

2,3-Difluoro-6-iodobenzonitrile Application Scenarios


Fluorinated Kinase Inhibitor Synthesis

2,3-Difluoro-6-iodobenzonitrile serves as a key intermediate for constructing 3-aminoindazole scaffolds, which are core structures in potent receptor tyrosine kinase (RTK) inhibitors . The iodine atom at the 6-position allows for late-stage Suzuki couplings to introduce diverse aryl groups, while the fluorine atoms enhance metabolic stability and modulate lipophilicity (XLogP 2.5), directly impacting the drug-likeness of the final compounds .

Crop Protection Building Block

The unique combination of a reactive iodine handle and electron-withdrawing fluorine substituents makes this benzonitrile derivative a valuable building block for constructing agrochemical candidates. Fluorinated aromatic rings are prevalent in modern pesticides and herbicides due to their enhanced biological activity and environmental persistence. The ability to sequentially functionalize the iodine and fluorine positions enables the systematic exploration of structure-activity relationships (SAR) in agrochemical lead optimization .

Orthogonal Functionalization for Complex Molecules

The differential reactivity of the iodine atom (suitable for cross-coupling) and the fluorine atoms (capable of SNAr under appropriate conditions) provides an orthogonal functionalization strategy. This allows chemists to install two different substituents sequentially at the 6- and 2/3-positions, respectively, enabling the rapid assembly of densely functionalized aromatic cores for materials science or chemical biology applications .

Lipophilicity & Permeability Optimization

The calculated XLogP of 2.5 for 2,3-difluoro-6-iodobenzonitrile positions it in a favorable lipophilicity range for drug discovery (typically LogP 1-5). Compared to less lipophilic analogs like 2,3-difluorobenzonitrile (LogP ~1.23), this building block can be strategically employed to increase the overall lipophilicity of a lead series, potentially improving membrane permeability and oral absorption, while the nitrile and fluorine atoms maintain a low polar surface area (23.8 Ų) favorable for CNS penetration .

Application
Selection Property
Validation Focus
Fluorinated kinase inhibitor synthesis
Iodine cross-coupling handle and fluorine metabolic modulation
3-Aminoindazole scaffold assembly and SAR review
Crop protection building block
Reactive iodine and electron-withdrawing fluorine pattern
Agrochemical lead optimization SAR exploration
Orthogonal functionalization
Differential iodine (cross-coupling) and fluorine (SNAr) reactivity
Sequential substituent installation strategy review
Lipophilicity and permeability optimization
Reported XLogP 2.5 and low TPSA 23.8 Ų profile
Membrane permeability and CNS penetration endpoint review

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28 linked technical documents
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